Butyldichlorophosphine

Descripción

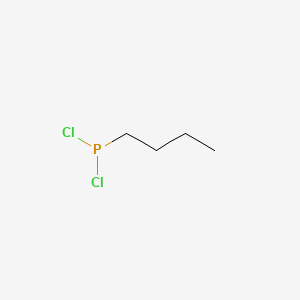

Butyldichlorophosphine, also known as tert-butyldichlorophosphine, is an organophosphorus compound with the molecular formula (CH₃)₃CPCl₂ and a molecular weight of 183.43 g/mol (calculated from isotopic composition). It exists as a white to yellow liquid under standard conditions and is classified as a reactive halogenated organophosphine . This compound is primarily used as a precursor in organophosphorus synthesis, particularly in the preparation of phosphine ligands and as a reagent in Stobbe condensation reactions, where it demonstrates a reported yield of 61% . Its tert-butyl group confers steric bulk, influencing its reactivity and stability compared to other dichlorophosphines.

Propiedades

Número CAS |

6460-27-1 |

|---|---|

Fórmula molecular |

C4H9Cl2P |

Peso molecular |

158.99 g/mol |

Nombre IUPAC |

butyl(dichloro)phosphane |

InChI |

InChI=1S/C4H9Cl2P/c1-2-3-4-7(5)6/h2-4H2,1H3 |

Clave InChI |

IKNPUBSFLQLSLS-UHFFFAOYSA-N |

SMILES |

CCCCP(Cl)Cl |

SMILES canónico |

CCCCP(Cl)Cl |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Synthesis of Phosphine Ligands

One of the primary applications of TBDCP is in the synthesis of phosphine ligands used in catalysis. These ligands are crucial for various reactions, including:

- Chiral Asymmetric Hydrogenations : TBDCP is utilized to prepare mono- and bidentate phosphine ligands that facilitate catalytic chiral asymmetric hydrogenation reactions. These reactions are essential in producing enantiomerically pure compounds for pharmaceuticals .

- Transition Metal Coupling Reactions : The compound serves as an intermediate in the synthesis of ligands for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction .

Catalytic Applications

TBDCP has been extensively studied for its role in catalytic processes:

- Cross-Coupling Reactions : It acts as a ligand in palladium-catalyzed amination reactions with aryl halides and in the Suzuki-Miyaura coupling of arylboronic acids with aryl bromides and chlorides. These processes are vital for forming carbon-carbon bonds in organic synthesis .

- Catalytic Polymerization : The compound is also employed in catalytic polymerization reactions, where it aids in the formation of complex polymer structures .

Flow Chemistry Techniques

Recent studies have highlighted the advantages of using TBDCP in flow chemistry setups, which allow for more efficient and controlled reaction conditions:

- Optimized Reaction Conditions : Research indicates that using TBDCP under flow conditions significantly improves reaction yields and reduces reaction times compared to traditional batch methods. For instance, a study demonstrated high conversion rates (up to 99%) when utilizing flow chemistry techniques with TBDCP .

Case Study 1: Asymmetric Synthesis

A notable application of TBDCP was reported in the asymmetric synthesis of P-chiral t-butyl-substituted phosphines. The study showed that using TBDCP facilitated high enantioselectivity (up to 96% ee) when reacted under controlled conditions at low temperatures. This application underscores its importance in producing chiral intermediates for pharmaceuticals .

Case Study 2: Chlorination Reactions

In another study, TBDCP was employed for chlorination reactions involving tert-butylphenylphosphine oxide. The results demonstrated that using TBDCP under optimized conditions led to significant improvements in yield and conversion rates compared to traditional methods, showcasing its effectiveness as a chlorinating agent .

Comparación Con Compuestos Similares

Key Observations :

- The tert-butyl group in this compound enhances steric hindrance, reducing nucleophilic attack compared to phenyl-substituted analogs like dichlorophenylphosphine .

- Dichlorotriphenylphosphorane, with three phenyl groups, exhibits higher molecular weight and distinct hypervalent phosphorus geometry, enabling unique reactivity in phosphorylation reactions .

Q & A

Q. How can advanced spectroscopic techniques resolve ambiguities in this compound’s degradation pathways?

- Methodology : Use tandem mass spectrometry (MS/MS) to trace degradation intermediates. Pair with solid-state NMR to analyze crystalline byproducts. Correlate findings with accelerated aging studies to predict long-term stability .

Key Methodological Considerations

- Experimental Reproducibility : Document detailed procedures, including solvent drying methods and equipment calibration, to align with journal guidelines .

- Data Interpretation : Cross-validate results using orthogonal techniques (e.g., NMR and X-ray) to minimize artifacts .

- Literature Integration : Use tools like SciFinder or Reaxys to track citation networks and identify understudied applications .使用Google Scholar进行搜索02:39

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.